2-Methyl-6-sec-butylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32184-50-2 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-butan-2-yl-6-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-7(2)9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |
InChI Key |
HRTNNYGIXSSFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CN=C1)C |
Origin of Product |
United States |
Physicochemical Properties of 2 Methyl 6 Sec Butylpyrazine
The specific physicochemical properties of 2-Methyl-6-sec-butylpyrazine are detailed in the table below. These properties are crucial for its identification, synthesis, and understanding its behavior in various systems.
| Property | Value |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 212.5±35.0 °C (Predicted) chemicalbook.com |
| Density | 0.950±0.06 g/cm3 (Predicted) chemicalbook.com |
| pKa | 2.45±0.10 (Predicted) chemicalbook.com |
Synthesis and Chemical Reactions
The preparation of 2-Methyl-6-sec-butylpyrazine has been described through various synthetic routes. One common method involves the alkylation of a pre-existing pyrazine (B50134) ring. For instance, 2-methylpyrazine (B48319) can be reacted with a suitable sec-butylating agent. google.com Another approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. A specific example is the reaction of propylene-diamine with methyl-3-oxopentanal, which, after dehydrogenation, yields an isomeric mixture that includes 2-methyl-6-[1'-methyl-propyl]-pyrazine (another name for this compound). google.com This mixture can then be separated using techniques like vapor phase chromatography. google.com
Advanced Analytical Techniques for 2 Methyl 6 Sec Butylpyrazine Quantification and Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 2-Methyl-6-sec-butylpyrazine. This powerful technique separates individual components from a mixture, which are then identified based on their unique mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) and MS/MS Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This precision is critical for distinguishing it from other isobaric compounds (molecules with the same nominal mass) that may be present in a complex sample. In a study identifying pyrazine (B50134) metabolites from Paenibacillus polymyxa, HRMS was used to determine the structural formulas of a complex mixture of alkyl-substituted pyrazines, including sec-butyl derivatives. oup.com
Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting a selected ion (the parent ion) to collision-induced dissociation, generating a characteristic spectrum of fragment ions (product ions). This fragmentation pattern serves as a structural fingerprint. For alkyl-substituted pyrazines, common diagnostic ion clusters are observed at m/z 94, 80, 67, and 53, which are indicative of the pyrazine ring structure. oup.com The fragmentation of the sec-butyl side chain also produces characteristic ions that aid in its specific identification. oup.com
Table 1: Characteristic Mass Spectrometry Data for Alkyl-Substituted Pyrazines
| Feature | Description | Reference |
| Parent Ion (M+) | The molecular ion corresponding to the mass of the intact molecule. | oup.com |
| Base Peak | The most abundant fragment ion in the mass spectrum. | oup.com |
| Characteristic Fragments | Common ions resulting from the fragmentation of the pyrazine ring and alkyl substituents. | oup.com |
| HRMS | Provides exact mass for elemental composition determination. | oup.comoup.com |
This table is interactive. Click on the headers to sort.
Selected Ion Monitoring (SIM) for Trace Quantification
For detecting and quantifying trace amounts of this compound, Selected Ion Monitoring (SIM) is the preferred GC-MS mode. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions of the target compound. This targeted approach significantly increases sensitivity and reduces background noise, allowing for much lower detection limits. uminho.pt The technique has been successfully applied to quantify various alkyl-methoxypyrazines in wine and other vegetables at concentrations in the nanogram per liter (ng/L) range. openagrar.deresearchgate.net By monitoring key ions of this compound, analysts can achieve the low detection limits necessary for its measurement in foods and beverages where it acts as a potent odorant. uminho.ptresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) and Simultaneous Distillation-Extraction (SDE)
Effective analysis begins with efficient extraction of the analyte from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for extracting volatile compounds like pyrazines. news-medical.net In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. news-medical.netnih.gov The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial; for pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its affinity for a broad range of volatile and semi-volatile compounds. nih.govnih.gov
Simultaneous Distillation-Extraction (SDE) is another powerful, albeit more traditional, technique for isolating volatile and semi-volatile compounds. up.ac.za SDE involves the simultaneous steam distillation of the sample and extraction of the distillate with an organic solvent. researchgate.net While effective for extracting low-volatility compounds and handling larger sample sizes, SDE can sometimes lead to the formation of artifacts due to the heating involved. researchgate.netup.ac.za Both HS-SPME and SDE have been used to isolate pyrazines from various matrices, including quinoa, tea, and vegetables, with the choice of method depending on the specific research goals and the nature of the sample. researchgate.nettum.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. msu.edu While GC-MS is excellent for identification and quantification, NMR provides definitive confirmation of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the pyrazine ring and the methyl and sec-butyl substituents. The distinct signals for the aromatic protons and the aliphatic protons of the side chains confirm their connectivity. ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule, such as the sp²-hybridized carbons of the pyrazine ring and the sp³-hybridized carbons of the alkyl groups. oup.comresearchgate.net In studies of pyrazine metabolites, NMR analysis of purified samples was essential for confirming the structures initially proposed by mass spectrometry. oup.com Although NMR requires a larger amount of a purified sample compared to MS, it provides unparalleled detail about the molecular architecture. oup.commsu.edu
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Description | Reference |
| ¹H | ~8.3-8.5 | Protons on the pyrazine ring. | oup.com |
| ¹H | ~2.5 | Methyl group protons attached to the ring. | researchgate.net |
| ¹H | ~1.2-2.8 | Protons of the sec-butyl group. | researchgate.net |
| ¹³C | ~140-160 | Carbons of the pyrazine ring. | oup.com |
| ¹³C | ~20-40 | Carbons of the methyl and sec-butyl groups. | oup.comresearchgate.net |
This table is interactive. Click on the headers to sort.
Gas Chromatography-Olfactometry (GC-O) for Chemoreception Studies
Gas Chromatography-Olfactometry (GC-O) directly links instrumental analysis with human sensory perception. mdpi.com As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained analyst or panelist can detect and describe the odor of each compound. cnr.it
Challenges in Isolation and Detection in Complex Matrices
The analysis of this compound is often complicated by the complexity of the sample matrix, whether it be food, a beverage, or a biological sample. nih.govcore.ac.uk Several challenges must be overcome for its successful isolation and detection:
Low Concentrations: This compound is frequently present at trace or ultra-trace levels (ng/L or µg/kg), close to or below the detection limits of standard analytical methods. This necessitates highly sensitive techniques like GC-MS in SIM mode. uminho.ptopenagrar.de
Volatility: While its volatility allows for headspace analysis, it can also lead to losses during sample preparation and handling if not performed carefully. nih.gov
Matrix Interference: Complex matrices contain hundreds of other volatile and non-volatile compounds that can co-elute with this compound, interfering with its detection and quantification. nih.gov Fractionation of extracts or the use of high-resolution chromatographic techniques like multidimensional GC can help mitigate this issue. rptu.de
Thermal Instability: Harsh extraction conditions, such as high temperatures in some SDE setups, can potentially degrade the analyte or create artifacts, altering the true volatile profile of the sample. researchgate.net Milder extraction techniques like HS-SPME are often preferred to minimize this risk. researchgate.netnih.gov
Overcoming these challenges requires careful method development and optimization, often involving a combination of efficient extraction (e.g., HS-SPME), high-resolution separation (capillary GC), and sensitive, selective detection (MS or MS/MS). nih.govcore.ac.uk
Investigation of Biological Activity and Mechanistic Studies of 2 Methyl 6 Sec Butylpyrazine and Pyrazine Derivatives
Antimicrobial Effects
Pyrazine (B50134) and its derivatives represent a significant class of heterocyclic compounds that exhibit a wide array of biological activities. jetir.orgnih.gov Research has demonstrated that these compounds, including various alkylated pyrazines, possess notable antimicrobial properties, making them subjects of interest in medicinal chemistry and food science. oup.comnih.govmdpi.com Their activity spans a broad spectrum, affecting bacteria, fungi, and oomycetes. mdpi.com
Alkylpyrazine derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Studies have evaluated their potential as antimicrobial agents for various applications, including the reduction of microbial contamination in food products. nih.gov The antibacterial effectiveness of these compounds often correlates with their hydrophobicity. tugraz.at
For instance, certain synthesized pyrazine sulfonamide derivatives have demonstrated strong inhibition against the Gram-positive bacterium Staphylococcus aureus, in some cases exceeding the activity of control antibiotics. jetir.org However, these specific derivatives did not show an inhibitory effect on the Gram-negative Escherichia coli. jetir.org In contrast, other studies on different pyrazine derivatives, such as novel triazolo[4,3-a]pyrazines, have reported moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli. mdpi.com
Research into alkylpyrazines as antimicrobial agents for meat products found that isolates from Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae were substantially inhibited. nih.gov Treatment with 5-isobutyl-2,3-dimethylpyrazine (B1215905) resulted in significant 4-log reductions in the cell counts of susceptible bacteria. nih.gov
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents MIC values for selected pyrazine derivatives against various bacterial strains, as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Pyrazine Derivatives Against Bacteria
| Compound/Derivative Class | Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | Gram-Positive | 32 |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | Gram-Negative | 16 |
| Pyrazine-2-carboxylic acid derivative (P6) | Pseudomonas aeruginosa | Gram-Negative | 25 |
| Pyrazine-2-carboxylic acid derivative (P7) | Pseudomonas aeruginosa | Gram-Negative | 25 |
| Pyrazine-2-carboxylic acid derivative (P9) | Pseudomonas aeruginosa | Gram-Negative | 25 |
| Pyrazine-2-carboxylic acid derivative (P10) | Pseudomonas aeruginosa | Gram-Negative | 25 |
| Pyrazine-2-carboxylic acid derivative (P4) | Escherichia coli | Gram-Negative | 50 |
| Pyrrolobenzodiazepine (imine form) | MDR Gram-Positive Bacteria | Gram-Positive | 0.03 - 2 |
| Pyrrolobenzodiazepine (imine form) | MDR Gram-Negative Bacteria | Gram-Negative | 0.5 - 32 |
| Pyrrolobenzodiazepine (dilactam analogue) | MDR Gram-Positive Bacteria | Gram-Positive | 4 - 32 |
This table is generated from data found in multiple sources. mdpi.comrjpbcs.comnih.govresearchgate.net
The antimicrobial activity of pyrazine derivatives extends to fungi and oomycetes. tugraz.at Several studies have highlighted their potential as effective antifungal and antioomycete agents, particularly against organisms that are detrimental to plants. mdpi.com
Volatiles from Bacillus megaterium, including 2,5-dimethylpyrazine (B89654), 2-ethyl-3-methylpyrazine, and 2-ethylpyrazine, have demonstrated complete suppression of mycelial growth of the oomycete Phytophthora capsici at a concentration of 504 µg/mL. mdpi.com Another derivative, 2-methylpyrazine (B48319), also achieved full inhibition at a concentration of 672 µg/mL. mdpi.com Similarly, pyrazine derivatives produced by the plant endophyte Pseudomonas putida BP25, such as 2,5-dimethylpyrazine and 2-ethyl-5-methylpyrazine, have shown antifungal and antioomycete properties. mdpi.com Broader studies have confirmed that alkylpyrazines exhibit fungicidal activities against organisms like Saccharomyces cerevisiae and Candida albicans. tugraz.at
Table 2: Antifungal and Antioomycete Activity of Selected Pyrazine Derivatives
| Compound | Target Organism | Type | Concentration for Inhibition |
|---|---|---|---|
| 2,5-dimethylpyrazine | Phytophthora capsici | Oomycete | 504 µg/mL (full suppression) |
| 2-ethyl-3-methylpyrazine | Phytophthora capsici | Oomycete | 504 µg/mL (full suppression) |
| 2-ethylpyrazine | Phytophthora capsici | Oomycete | 504 µg/mL (full suppression) |
| 2-methylpyrazine | Phytophthora capsici | Oomycete | 672 µg/mL (full suppression) |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | Fungus | 3.125 µg/mL (MIC) |
This table is generated from data found in multiple sources. mdpi.comrjpbcs.com
The potential of pyrazine derivatives against mycobacteria is noteworthy, especially given that the pyrazine structure is a core component of pyrazinamide, a first-line medication for tuberculosis. rjpbcs.com Predictive computational studies (PASS and AntiBac-Pred) have identified several alkylpyrazines as potentially having the ability to inhibit the growth of Resistant Mycobacterium tuberculosis and Mycobacterium bovis BCG (Bacillus Calmette-Guerin). mdpi.com These findings suggest that pyrazine derivatives warrant further investigation as potential leads for the development of new antimycobacterial agents. mdpi.com
Understanding the mechanisms through which pyrazines exert their antimicrobial effects is crucial for their development as therapeutic or preservative agents. Research points primarily towards the disruption of cell membrane integrity and the inhibition of essential enzymes. tugraz.at
A primary mechanism of action for alkylated pyrazines is the targeting of the microbial cell membrane. tugraz.at Fluorescence-based assays have revealed that these compounds can cause significant membrane damage. tugraz.at The hydrophobic nature of alkylpyrazines is thought to allow them to penetrate the lipid bilayer of cell walls. tugraz.at This insertion can interfere with membrane proteins, leading to a deformation of membrane integrity and an increase in permeability. tugraz.at The resulting higher passive flux of protons disrupts the membrane potential, a critical component of cellular energy production. tugraz.at Further evidence supports this mechanism, with studies on 2,5-bis(1-methylethyl)-pyrazine showing a cell-wall damage response in reporter assays. oup.com
In addition to membrane disruption, enzyme inhibition has been identified as another potential antimicrobial mechanism of pyrazine derivatives. tugraz.at Studies have indicated that 5-isobutyl-2,3-dimethylpyrazine (IBDM) possesses enzyme-inhibiting activities. tugraz.at It has also been observed that alkylpyrazines can interact with proteins, and the presence of proteins can diminish the antimicrobial efficacy of these compounds. tugraz.at Further supporting this mechanism, molecular docking studies on certain pyrazine-2-carboxylic acid derivatives predict that the inhibition of GlcN-6-P synthase may be responsible for their observed antibacterial activity. rjpbcs.com
Cellular and Biochemical Mechanisms of Action
Interference with Microbial Quorum Sensing Systems
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. This process is mediated by signaling molecules known as autoinducers. The disruption of QS, often referred to as quorum quenching, is a significant area of research for the development of novel antimicrobial strategies that aim to reduce virulence rather than kill the bacteria, thereby lowering the pressure for resistance development. nih.govnih.govfrontiersin.org
Strategies to inhibit QS signaling include the degradation of signaling molecules, interfering with signal reception, and inhibiting the synthesis of the signals themselves. frontiersin.orgbrieflands.com Various natural and synthetic compounds have been investigated for their potential as quorum sensing inhibitors (QSIs). nih.govnih.gov However, a review of the scientific literature indicates a lack of studies specifically investigating 2-Methyl-6-sec-butylpyrazine or other closely related alkylpyrazines for their ability to interfere with microbial quorum sensing systems. While the broader class of pyrazine derivatives has been explored for a wide range of biological activities, their role as QSIs remains an uninvestigated area. nih.govresearchgate.net Future research could explore whether the structural features of alkylpyrazines allow them to act as antagonists for bacterial QS receptors or inhibit enzymes involved in the synthesis of autoinducer molecules.
Role in Inter-Species Chemical Ecology
Alkylpyrazines, including compounds structurally related to this compound, play a crucial role in the chemical communication of various arthropods, functioning as semiochemicals that mediate behaviors such as alarm, defense, and trail-following. A semiochemical is a chemical substance or mixture that carries a message for the purpose of communication between organisms.
One of the most well-documented roles of alkylpyrazines is as alarm pheromones in ants. For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as a key component of the alarm pheromone of the red imported fire ant, Solenopsis invicta. This compound is produced in the mandibular glands and can be detected by worker ants at extremely low concentrations, triggering alarm and defensive behaviors. Other pyrazine derivatives are also utilized by ants for communication. 3-ethyl-2,5-dimethylpyrazine (B149181) serves as a trail pheromone in the ant Myrmica rubra, guiding nestmates to food sources. The pavement ant, Tetramorium caespitum, uses 2,5-dimethylpyrazine for the same purpose. nih.gov
Beyond social insects, other arthropods employ pyrazines for defense. The wood tiger moth, Arctia plantaginis, produces 2-isobutyl-3-methoxypyrazine (B1223183) and 2-sec-butyl-3-methoxypyrazine (B29486) as defensive allomones, which are chemicals that benefit the emitter by modifying the behavior of the receiver of a different species. These compounds act as warning cues, deterring predators like birds and ants. nih.govcsic.es Similarly, the leaf beetle Labidostomis lusitanica uses 2-isobutyl-3-methoxypyrazine as a male-released aggregation cue, demonstrating the versatility of these compounds in mediating different social behaviors. nih.govcsic.es
The specific alkyl substituents on the pyrazine ring are critical in determining the compound's function and the behavioral response it elicits, as shown in the table below.
| Compound Name | Arthropod Species | Semiochemical Function |
| 2-ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Fire Ant) | Alarm Pheromone |
| 3-ethyl-2,5-dimethylpyrazine | Myrmica rubra | Trail Pheromone |
| 2,5-dimethylpyrazine | Tetramorium caespitum (Pavement Ant) | Trail Pheromone |
| 2-sec-butyl-3-methoxypyrazine | Arctia plantaginis (Wood Tiger Moth) | Defensive Allomone |
| 2-isobutyl-3-methoxypyrazine | Labidostomis lusitanica (Leaf Beetle) | Aggregation Cue |
| 2-isopropyl-3-methoxypyrazine (B1215460) | Harmonia axyridis (Asian Lady Beetle) | Defensive Allomone |
Plants respond to external stimuli, such as pathogen attack or herbivory, by activating a range of defense mechanisms, including the production of secondary metabolites. ttu.edu Elicitors are compounds that can trigger these defense responses. Research has shown that certain synthetic pyrazine derivatives can function as elicitors in plant systems.
Studies on in vitro plant cultures have demonstrated that substituted pyrazine-2-carboxamides can enhance the production of valuable secondary metabolites. For example, the application of N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide to cell cultures of milk thistle (Silybum marianum) resulted in a significant increase in the production of flavonolignans, such as taxifolin (B1681242) and silychristin, which are known for their protective properties. nih.gov Similarly, other pyrazine carboxamide derivatives have been shown to increase rutin (B1680289) production in callus cultures of buckwheat (Fagopyrum esculentum). nih.gov These findings indicate that the pyrazine scaffold can be recognized by plant cells, leading to the activation of defense-related metabolic pathways. nih.govresearchgate.net
While direct evidence for this compound acting as a plant defense elicitor is not available, some naturally occurring methoxypyrazines, such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), are important aroma compounds in plants like grapes and bell peppers. chemimpex.comwikipedia.orgfoodb.ca These volatile compounds contribute to the characteristic "green" aroma and can play a role in plant-herbivore and plant-pathogen interactions, potentially acting as attractants or repellents. The presence of these pyrazines in plants suggests a potential co-evolutionary role in inter-species chemical ecology, although their function as endogenous defense elicitors is not fully established. nih.govchemimpex.com
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazine derivatives is highly dependent on the nature and position of the substituents on the pyrazine ring. Structure-Activity Relationship (SAR) studies aim to identify the chemical features responsible for a compound's biological effects. For alkylpyrazines, modifications to the alkyl groups can lead to significant changes in their function as semiochemicals.
As discussed in section 5.2.1, subtle differences in alkyl substitution determine whether a pyrazine acts as an alarm pheromone, a trail pheromone, or a defensive allomone. For example, the trail pheromone for Myrmica rubra is 3-ethyl-2,5-dimethylpyrazine, while the alarm pheromone for Solenopsis invicta is 2-ethyl-3,6-dimethylpyrazine. The change in the position and number of methyl and ethyl groups results in distinct behavioral responses in different ant species.
In the context of medicinal chemistry, SAR studies on pyrazine derivatives have revealed key structural requirements for various therapeutic activities. For instance, in a series of pyrazolyl acylhydrazones, the type and substitution pattern of aromatic rings attached to the core structure were found to be critical for their antiproliferative and antioxidant properties. The presence of specific substituents can enhance the compound's ability to interact with biological targets. While comprehensive SAR studies on this compound are limited, the principles derived from related pyrazine derivatives underscore the importance of the sec-butyl and methyl groups at the 2 and 6 positions for any potential bioactivity.
Hydrophobicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the biological efficacy of a compound. It governs the ability of a molecule to cross biological membranes, such as the cell membrane, to reach its site of action, as well as its interaction with protein binding sites.
For pyrazine derivatives, hydrophobicity has been shown to be a key determinant of their biological activity. A quantitative structure-activity relationship (QSAR) study on a series of pyrazine CH and NH acids demonstrated a direct correlation between their hydrophobicity and their analgesic efficacy. The study concluded that for a compound to be active, its hydrophobicity must be within an optimal range to allow it to reach its target site. Once at the target, its electron-donating properties become the primary driver of its analgesic effect. This suggests a two-step process where hydrophobicity governs transport and bioavailability, while electronic properties determine the interaction with the biological target.
This principle is broadly applicable. Increased hydrophobicity in a series of pyrazine derivatives can lead to greater incorporation into lipid bilayers of cell membranes. This can, in turn, alter membrane fluidity and modulate the function of membrane-associated receptors and enzymes, thereby influencing a wide range of biological activities. Therefore, the sec-butyl group in this compound, being a relatively large and nonpolar alkyl substituent, is expected to confer significant hydrophobicity to the molecule, a feature that would be a primary consideration in evaluating its potential biological efficacy.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry offers powerful tools to investigate the structure, dynamics, and interactions of molecules like this compound at an atomic level. These methods complement experimental studies by providing insights into conformational preferences, molecular motion, and the nature of interactions with biological targets, which can be challenging to study empirically. By employing various computational techniques, researchers can build predictive models that help to understand the structure-activity relationships of pyrazine derivatives.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which possesses a rotatable sec-butyl group. The spatial arrangement of atoms, or conformation, can significantly influence the molecule's physical, chemical, and biological properties. Computational methods such as molecular mechanics and quantum chemistry calculations are employed to determine the stable conformations of a molecule and the energy barriers between them. For alkyl-substituted pyrazines, studies have suggested that the conformational behavior can differ from that of alkyl-substituted benzenes due to the influence of the nitrogen atoms in the pyrazine ring colostate.edu. A stabilizing interaction between a hydrogen atom of the alkyl substituent and the lone pair of non-bonding electrons on the adjacent ring nitrogen atom can influence the conformational preferences colostate.edu.
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of conformational changes and intermolecular interactions. While specific MD studies on this compound are not extensively documented in publicly available literature, research on related pyrazine derivatives demonstrates the utility of this approach. For instance, MD simulations have been used to explore the interaction between different pyrazine compounds and human serum albumin (HSA), revealing that the binding of pyrazines can enhance the stability of the protein rawdatalibrary.net. These simulations show that pyrazine derivatives can induce conformational changes in HSA rawdatalibrary.net. Such studies are instrumental in understanding how pyrazine compounds are transported and distributed in biological systems.
The table below summarizes key computational methods used in the conformational analysis and molecular dynamics of pyrazine derivatives.
| Computational Method | Application | Key Findings for Pyrazine Derivatives |
| MOPAC 51PM3 Semiempirical Calculations | Determination of conformational preferences of alkyl-substituted pyrazines. | Alkyl-substituted pyrazines exhibit different conformational behavior compared to alkyl-substituted benzenes colostate.edu. |
| Density Functional Theory (DFT) | Investigation of stable proton-bound clusters of alkylpyrazines. | Provides insights into the conformational constraints governing the formation of stable clusters researchgate.net. |
| Molecular Dynamics (MD) Simulations | Exploration of interactions between pyrazines and biological macromolecules like proteins. | Pyrazine binding can enhance the stability and induce conformational changes in proteins like Human Serum Albumin (HSA) rawdatalibrary.net. |
Ligand-Receptor Interaction Modeling (e.g., Olfactory Receptors, Microbial Targets)
Understanding how volatile compounds like this compound interact with biological receptors is key to elucidating their sensory properties and potential antimicrobial activities. Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Olfactory Receptors: The aroma of this compound is a result of its interaction with specific olfactory receptors (ORs) in the nasal cavity. ORs belong to the large family of G protein-coupled receptors (GPCRs) nih.gov. Modeling the interaction of pyrazine derivatives with ORs is challenging due to the limited availability of experimentally determined OR structures. However, homology modeling, where a three-dimensional model of a target protein is constructed based on the known structure of a related homologous protein, can be employed. Following the construction of an OR model, molecular docking simulations can be performed to predict the binding mode of this compound. These models can help identify key amino acid residues in the binding pocket that interact with the pyrazine ligand through various forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces acs.org. A systematic analysis of the Protein Data Bank (PDB) has shown that the most frequent interaction of pyrazine-based ligands with proteins is a hydrogen bond to the pyrazine nitrogen atom as an acceptor, followed by a weak hydrogen bond with a pyrazine hydrogen as a donor acs.org.
Microbial Targets: Pyrazine derivatives have been reported to possess antimicrobial properties researchgate.netnih.gov. Computational studies can aid in identifying potential microbial protein targets and understanding the mechanism of action. Molecular docking can be used to screen a library of pyrazine derivatives against known protein targets in bacteria or fungi that are essential for their survival. For instance, enzymes involved in cell wall synthesis or DNA replication could be potential targets. The binding affinity and interaction patterns predicted by these simulations can guide the design of more potent antimicrobial pyrazine derivatives. While specific studies on this compound are not prevalent, the general principles of ligand-receptor modeling are applicable.
The table below outlines the key aspects of ligand-receptor interaction modeling for pyrazine derivatives.
Research on Derivatives and Analogues of 2 Methyl 6 Sec Butylpyrazine
Synthesis and Characterization of Novel Pyrazine (B50134) Derivatives
The synthesis of novel pyrazine derivatives often begins with the construction of the core pyrazine ring, which can be achieved through several established methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation. For asymmetrically substituted pyrazines like 2-Methyl-6-sec-butylpyrazine, careful selection of precursors is necessary to control the regioselectivity of the substitution.
Once the alkylated pyrazine core is obtained, further derivatization can be carried out. For instance, researchers have developed methods for the synthesis of 2,6-disubstituted pyrazines, which can be adapted to introduce a variety of functional groups onto the 2-methyl-6-alkylpyrazine backbone. Another approach involves the synthesis of more complex structures, such as the crossover condensation of diamino-1,3,4-thiadiazole with substituted phthalonitriles to create hemihexaphyrazines, a class of expanded hemiporphyrazines.
A historical synthesis directly relevant to analogues of the target compound is the preparation of a racemic 2-hydroxy-3,6-di-sec-butylpyrazine. This demonstrates the feasibility of introducing hydroxyl groups to create pyrazinone structures.
The characterization of these newly synthesized derivatives is a critical step to confirm their structure and purity. A comprehensive suite of analytical techniques is typically employed for this purpose.
Common Characterization Techniques for Novel Pyrazine Derivatives:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H-NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. |
| ¹³C-NMR | Provides information about the carbon skeleton of the molecule. |
| 2D-NMR (COSY, HSQC, HMBC) | Used to establish detailed correlations between atoms and confirm the overall structure. |
| Mass Spectrometry (MS) | |
| HRMS, MALDI-TOF | Determines the precise molecular weight and elemental composition of the compound. |
| Spectroscopy | |
| Infrared (IR) | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H). |
| Ultraviolet-Visible (UV-Vis) | Provides information about the electronic transitions within the molecule, useful for conjugated systems. |
| Elemental Analysis | Confirms the percentage composition of elements (C, H, N, etc.) in the compound. |
These analytical methods provide the necessary evidence to unequivocally identify the synthesized molecules and proceed with further investigations into their properties and activities.
Exploration of Pyrazinones and Pyrazine Carboxamides
Among the various derivatives of pyrazine, pyrazinones (hydroxypyrazines) and pyrazine carboxamides have garnered significant attention due to their wide range of biological activities.
Pyrazinones: Pyrazinones, which are tautomers of hydroxypyrazines, represent an important class of pyrazine derivatives. The synthesis of 2-hydroxy-3,6-diaryl-pyrazines has been achieved through cascade processes involving aryl methyl ketones. A notable early synthesis produced a racemic 2-hydroxy-3,6-di-sec-butylpyrazine, highlighting the direct creation of a pyrazinone from a dialkyl-substituted precursor. These compounds are of interest as they are found in a variety of natural products and are known to possess pharmacological activity.
Pyrazine Carboxamides: A significant area of research has been the synthesis of pyrazine-2-carboxamides, which are analogues of the antitubercular drug pyrazinamide. The general synthetic route involves the conversion of a substituted pyrazine-2-carboxylic acid into its corresponding acid chloride, which is then condensed with a primary or secondary amine. This method has been used to produce extensive libraries of N-aryl and N-benzyl pyrazine-2-carboxamides. nih.govnih.govbohrium.comnih.gov
For example, the condensation of 5-tert-butyl- or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chlorides with various ring-substituted anilines has yielded a series of N-phenylpyrazine-2-carboxamides. bohrium.comnih.gov Similarly, reacting substituted pyrazinecarboxylic acid chlorides with substituted benzylamines has produced a range of N-benzylpyrazine-2-carboxamides. nih.gov These synthetic campaigns allow for systematic variation of substituents on both the pyrazine ring (e.g., with alkyl groups like tert-butyl, which is structurally similar to sec-butyl) and the amide nitrogen, enabling detailed exploration of the chemical space. nih.govbohrium.comnih.gov
Structure-Activity Relationship (SAR) of Modified Pyrazine Scaffolds
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For pyrazine derivatives, several SAR studies have been conducted to elucidate the key molecular features responsible for their observed effects.
For N-substituted pyrazine-2-carboxamides, research has shown that both the substituents on the pyrazine ring and the nature of the N-substituent play a crucial role in determining bioactivity, such as antimycobacterial or photosynthesis-inhibiting effects. nih.govbohrium.comnih.gov For instance, the introduction of a lipophilic tert-butyl group at the C-5 position of the pyrazine ring has been a common strategy to modulate activity. nih.govbohrium.comnih.gov The electronic properties and position of substituents on the N-phenyl or N-benzyl ring also significantly influence the biological profile. nih.govnih.gov While a clear dependence is not always observed, lipophilicity has been identified as an important parameter influencing the activity of these compounds. nih.govbohrium.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models have also been applied to pyrazine derivatives. These computational models seek to correlate physicochemical properties or structural descriptors with biological activity. One such study on pyrazine derivatives as antiproliferative agents against the BGC823 human cancer cell line successfully developed QSAR models using multiple linear regression (MLR) and artificial neural network (ANN) techniques, demonstrating a high correlation between predicted and experimental activities. nih.govsemanticscholar.org Such models are valuable for predicting the activity of novel compounds and guiding the design of more potent analogues.
Furthermore, studies on imidazo[1,2-a]pyrazines, a class of fused pyrazine derivatives, have revealed that their antiproliferative effects can be related to their lipophilicity, while cytotoxic and apoptotic activities are linked to their ability to increase cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase (PDE) enzymes. nih.gov
Investigation of Bioactivity in Model Systems (e.g., Antiproliferative Effects in Cell Lines)
Derivatives based on the pyrazine scaffold have been extensively evaluated for their biological effects in various in vitro model systems, with a particular focus on their antiproliferative activity against cancer cell lines.
Fused pyrazine systems, such as imidazo[1,2-a]pyrazines, have shown notable activity. For example, derivatives SCA41 and SCA44 were found to inhibit the growth of the Dami cell line in a dose-dependent manner. nih.gov Other compounds from this class also inhibited the proliferation of the HEL cell line. nih.gov More recently, N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives were synthesized and tested against the A549 lung cancer cell line, with some compounds showing the highest potency within the series. anadolu.edu.trresearcher.life
Pyrazine-carboxamide derivatives have also been investigated for their anticancer potential. While many studies focus on their antimycobacterial properties, the structural similarity to other bioactive molecules has prompted broader screening. For example, novel diamidino substituted bis-benzothiazolyl-pyrazines demonstrated concentration-dependent antiproliferative effects against several human cancer cell lines. nih.gov
Furthermore, hybrid molecules incorporating a pyrazine moiety have shown significant promise. Ligustrazine (tetramethylpyrazine), a compound with a similar alkyl-substituted pyrazine core, has been used to create hybrids that exhibit potent antiproliferative effects. These hybrids were effective against a range of cancer cell lines, including HCT116 (colon), U87MG (glioblastoma), A549 (lung), and K562 (leukemia), with IC₅₀ values in the low micromolar range. nih.gov
The table below summarizes selected findings on the antiproliferative activity of various pyrazine derivatives.
Antiproliferative Activity of Selected Pyrazine Derivatives in Cell Lines:
| Compound Class | Cell Line(s) | Observed Effect |
| Imidazo[1,2-a]pyrazines (SCA41, SCA44) | Dami, HEL | Dose-dependent growth inhibition. nih.gov |
| Imidazo[1,2-a]pyrazine Carbothioamides | A549 (lung cancer) | Moderate antiproliferative activity. anadolu.edu.trresearcher.life |
| Diamidino bis-benzothiazolyl-pyrazines | Various tumor cell lines | Concentration-dependent antiproliferative effects. nih.gov |
| Ligustrazine-Piperlongumine Hybrids | HCT116, U87MG, A549, K562 | Potent anticancer activity with IC₅₀ values from 0.25 to 8.73 µM. nih.gov |
| Ligustrazine–Chalketone Hybrids | A549, PANC-1, MDA-MB-231, HCT116, SGC-7901 | Significant inhibitory effects with IC₅₀ values from 0.93 to 7.29 µM. nih.gov |
These studies underscore the potential of the pyrazine scaffold as a template for the development of novel antiproliferative agents. The observed activities are dependent on the specific derivatization of the pyrazine core, highlighting the importance of continued synthesis and SAR exploration.
Future Directions and Emerging Research Avenues
Development of Novel Biosynthetic Pathways for Sustainable Production
The chemical synthesis of pyrazines can be environmentally taxing, prompting a shift towards more sustainable, biosynthesis-based production methods. mdpi.com Microbial fermentation is a promising, eco-friendly alternative. mdpi.comnih.gov Future research will likely focus on harnessing and engineering microbial cell factories for the efficient production of 2-Methyl-6-sec-butylpyrazine.
Metabolic engineering of microorganisms such as Escherichia coli and Bacillus subtilis has already proven successful for producing other alkylpyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP) and tetramethylpyrazine (TTMP). acs.orgnih.gov These established strategies provide a clear roadmap for developing strains that can synthesize this compound. Key research avenues will include:
Precursor Supply Enhancement : The biosynthesis of alkylpyrazines is closely linked to amino acid metabolism. researchgate.net The sec-butyl group is derived from L-isoleucine, while the methyl group can originate from L-alanine. Future work will involve engineering metabolic pathways to increase the intracellular pools of these precursor amino acids.
Enzyme Discovery and Engineering : Identifying and optimizing the enzymes responsible for the condensation and formation of the pyrazine (B50134) ring from amino acid precursors is crucial. This may involve screening novel microbial strains or using protein engineering to enhance the catalytic efficiency and specificity of known enzymes.
Cofactor Engineering : Many enzymatic steps in biosynthetic pathways are dependent on cofactors like NAD+. acs.orgnih.gov Optimizing the availability and regeneration of these cofactors within the microbial host is an effective strategy to boost the production of the target pyrazine. acs.orgnih.gov For example, the key enzyme L-threonine dehydrogenase (TDH) in the 2,5-DMP pathway is NAD+-dependent. acs.org
Fermentation Process Optimization : Beyond genetic engineering, optimizing fermentation conditions such as nutrient composition, pH, temperature, and aeration is critical for maximizing yield and productivity on an industrial scale. mdpi.com
| Alkylpyrazine | Key Precursor(s) | Microbial Host Example(s) | Reference |
|---|---|---|---|
| 2,5-Dimethylpyrazine | L-threonine | Escherichia coli, Bacillus subtilis | mdpi.comacs.org |
| Tetramethylpyrazine | Acetoin | Bacillus subtilis | nih.govnih.gov |
| Various Alkylpyrazines | Isoleucine, Leucine, Valine, Glycine | Yeast species, Pseudomonas perolens | researchgate.net |
Advanced Analytical Techniques for Comprehensive Profiling in Complex Matrices
As a volatile organic compound (VOC), this compound is often present at trace levels within complex mixtures such as food, beverages, and environmental samples. intertek.com Developing more sensitive and selective analytical methods is paramount for its accurate detection and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for VOC analysis. iltusa.comresearchgate.net However, future research will focus on enhancing its capabilities through advanced sample preparation and instrumentation.
Advanced Sample Preparation : Techniques that extract and concentrate volatile compounds from the sample matrix are essential for improving detection limits. thermofisher.com Future work will likely involve the refinement and application of methods like solid-phase microextraction (SPME), in-tube extraction dynamic headspace (ITEX-DHS), and purge-and-trap sampling. iltusa.comthermofisher.com
Multidimensional Gas Chromatography (GCxGC-MS) : For extremely complex matrices where co-elution of compounds is a problem, GCxGC provides significantly higher resolving power than conventional one-dimensional GC. This technique will be invaluable for separating this compound from isomeric compounds and other interfering volatiles.
High-Resolution Mass Spectrometry (HRMS) : The use of detectors like Time-of-Flight (TOF) or Orbitrap mass spectrometers provides highly accurate mass measurements. This allows for the confident identification of the target compound based on its elemental formula, reducing ambiguity, especially at low concentrations.
Real-Time Analysis : Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the direct, real-time monitoring of volatile compounds without prior chromatographic separation. These methods could be applied for rapid screening or for monitoring the formation of this compound during fermentation or food processing.
| Technique | Principle | Key Advantage(s) | Application Focus |
|---|---|---|---|
| Headspace-GC-MS | Analyzes volatiles in the gas phase above a sample. iltusa.com | Simple, avoids non-volatile matrix components. | Routine screening in food and environmental samples. iltusa.com |
| SPME-GC-MS | Extracts and concentrates analytes onto a coated fiber. iltusa.com | Solvent-free, high concentration factor. | Trace-level analysis of flavors, fragrances, and pollutants. |
| GCxGC-MS/HRMS | Comprehensive two-dimensional separation with high-resolution detection. | Superior separation for complex samples, confident identification. | In-depth profiling of natural products, metabolomics. |
| SIFT-MS | Direct chemical ionization and mass analysis. researchgate.net | Real-time, quantitative analysis without sample preparation. | Online process monitoring, breath analysis. |
Deeper Elucidation of Ecological Roles and Mechanisms of Action
Pyrazines are pivotal in the chemical language of nature, acting as semiochemicals—informational molecules that mediate interactions between organisms. plantprotection.pl They can function as pheromones (for mating or aggregation), allomones (defensive compounds), or kairomones (beneficial to the receiver). plantprotection.pl For instance, methoxypyrazines are well-known defensive agents in ladybird beetles, creating a distinct odor to deter predators. researchgate.net
While the specific ecological role of this compound is not yet fully understood, its structure strongly suggests it is an active semiochemical. Future research should focus on:
Identifying its Biological Source and Context : Determining which organisms (insects, plants, microbes) produce this compound and under what circumstances is the first step. For example, alkylpyrazines have been identified as alarm pheromone components in ants. tandfonline.com
Behavioral Assays : Techniques like electroantennography (EAG), which measures the response of insect antennae to specific odors, can be used to screen which species are sensitive to this compound. This can be followed by behavioral experiments, such as olfactometer and field trapping studies, to determine if the compound acts as an attractant, repellent, or has other behavioral effects.
Investigating Interspecies Interactions : The compound may play a role in complex interactions, such as those between plants and herbivores, or hosts and parasites. Research could explore whether its production is induced by specific environmental cues and how it influences the behavior of associated organisms. For example, 2-methyl-6-vinylpyrazine is a known sex pheromone for the papaya fruit fly. researchgate.netpherobase.com
| Pyrazine Compound | Insect Species | Reported Ecological Role | Reference |
|---|---|---|---|
| 2-isopropyl-3-methoxypyrazine (B1215460) | Harmonia axyridis (Ladybird Beetle) | Defensive compound, aposematic signal | researchgate.net |
| 2-sec-butyl-3-methoxypyrazine (B29486) | Arctia plantaginis (Wood Tiger Moth) | Defensive compound in thoracic fluid | researchgate.net |
| 2-methyl-6-vinylpyrazine | Toxotrypana curvicauda (Papaya Fruit Fly) | Male-produced sex pheromone | researchgate.netpherobase.com |
Exploration of Structure-Activity Relationships for Targeted Bioactivities in Non-Human Systems
Pyrazine derivatives exhibit a wide spectrum of biological activities, including potent antimicrobial and insecticidal properties. tandfonline.commdpi.com This opens up possibilities for using this compound and its analogs in applications like food preservation and pest management. Understanding the structure-activity relationship (SAR) is key to developing these applications.
Future research will systematically explore how modifications to the this compound structure influence its biological effects.
Antimicrobial Activity : Studies have already shown that certain alkylpyrazines can inhibit the growth of meat-spoiling bacteria like Carnobacteriaceae and Listeriaceae. nih.gov A key research avenue is to synthesize analogs of this compound—by varying the length, branching, and position of the alkyl groups—and test their efficacy against a broad panel of foodborne pathogens and spoilage microorganisms. The high hydrophobicity of some alkylpyrazines may allow them to easily enter the bilayer of microbial cells and disrupt membrane proteins. mdpi.com
Insecticidal and Repellent Activity : Given the role of pyrazines as semiochemicals, exploring their potential as eco-friendly pesticides is a logical next step. SAR studies can help in designing molecules that are highly active against specific insect pests while having minimal impact on non-target organisms. This involves testing the toxicity, repellency, or anti-feedant properties of this compound and its derivatives against agricultural or disease-vector insects.
Mechanism of Action Studies : To move beyond simple screening, it is crucial to understand how these molecules exert their effects. For antimicrobial action, this could involve studying their impact on cell membrane integrity, enzyme inhibition, or quorum sensing. For insects, it could involve identifying the specific olfactory receptors that bind to the pyrazine.
| Pyrazine Derivative | Reported Bioactivity | Target Organism/System | Reference |
|---|---|---|---|
| 5-isobutyl-2,3-dimethylpyrazine (B1215905) | Antimicrobial | Meat-associated bacteria (e.g., Listeriaceae) | nih.gov |
| 2-isobutyl-3-methylpyrazine | Antimicrobial | Bacteria on processed chicken meat | nih.gov |
| Peramine | Anti-insect alkaloid | Insects | researchgate.net |
| General Alkylpyrazines | Antifungal | Fungi and oomycetes | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-6-sec-butylpyrazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves alkylation or substitution reactions on pyrazine precursors. For example, alkylation of a methoxypyrazine derivative with sec-butyl halides under controlled conditions (e.g., sulfolane solvent at 150°C) can yield the target compound . Optimization parameters include solvent polarity (e.g., sulfolane for high-temperature stability), catalyst selection (e.g., bis(2-chloroethyl)amine), and reaction time (typically 6-12 hours). Yield improvements may require iterative adjustments to reagent stoichiometry (e.g., 1.2:1 alkylating agent to pyrazine) and inert atmosphere use to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- GC-MS : Use gas chromatography-mass spectrometry to confirm molecular weight (e.g., m/z 166.22 for C₉H₁₄N₂O) and detect impurities (≥97% purity threshold) .
- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.0–1.2 ppm (sec-butyl CH₃), δ 3.8–4.0 ppm (methoxy group), and δ 8.2–8.5 ppm (pyrazine ring protons). ¹³C NMR confirms carbon environments (e.g., methoxy at ~52 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can quantify purity using a C18 column and acetonitrile/water gradient .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols (OSHA PEL: 5 mg/m³) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (GHS Hazard Code H302) .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound across different studies?
- Methodological Answer : Discrepancies in properties like logP or melting point may arise from impurities or measurement techniques. Strategies include:
- Standardized Protocols : Replicate measurements using ICH guidelines (e.g., DSC for melting point, shake-flask method for logP) .
- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook for spectral matches) .
- Isomer Discrimination : Use chiral HPLC or X-ray crystallography to rule out structural isomers (e.g., 3-sec-butyl vs. 2-sec-butyl configurations) .
Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries using Gaussian09 to predict regioselectivity in substitution reactions (e.g., electrophilic attack at N1 vs. C4 positions) .
- MD Simulations : Assess solubility by simulating interactions with water/ethanol mixtures (e.g., using GROMACS with OPLS-AA forcefield) .
- ADMET Prediction : Tools like SwissADME can estimate bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (human or rat) to identify Phase I metabolites (e.g., hydroxylation at sec-butyl group) via LC-QTOF-MS .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate in cell cultures .
- Enzyme Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., Vivid® kits) to assess drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
